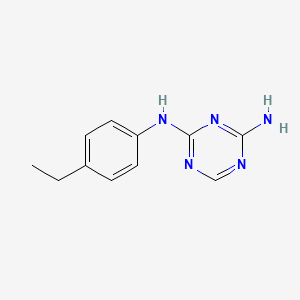

N-(4-Ethylphenyl)-1,3,5-Triazin-2,4-diamin

Übersicht

Beschreibung

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamische Therapie (PDT)

Triazinderivate wurden auf ihr Potenzial für die Verwendung in der photodynamischen Therapie untersucht . Die Fähigkeit der Verbindung, bei Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, macht sie zu einem Kandidaten für die gezielte Zerstörung von Krebszellen. Diese Anwendung ist besonders vielversprechend, da sie eine nicht-invasive Behandlungsoption für bestimmte Krebsarten bietet.

Anti-mikrobielle Mittel

Das strukturelle Grundgerüst von Triazin ermöglicht die Synthese von Verbindungen mit signifikanten antimikrobiellen Eigenschaften . Diese Verbindungen können so konzipiert werden, dass sie spezifische mikrobielle Stämme angreifen, was einen Weg für die Entwicklung neuer Antibiotika eröffnet, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Katalyse

Triazinverbindungen können als Katalysatoren in verschiedenen chemischen Reaktionen wirken . Ihre Fähigkeit, Reaktionen unter milderen Bedingungen als herkömmliche Katalysatoren zu ermöglichen, eröffnet Möglichkeiten für effizientere und umweltfreundlichere chemische Prozesse.

Sensorentwicklung

Die elektronischen Eigenschaften von Triazinderivaten machen sie für den Einsatz in der Sensortechnologie geeignet . Sie können in Sensoren zur Erkennung von Gasen, Ionen oder organischen Molekülen integriert werden, mit potenziellen Anwendungen in der Umweltüberwachung und Diagnostik.

Materialwissenschaft

In der Materialwissenschaft können Triazin-basierte Verbindungen verwendet werden, um die Eigenschaften von Polymeren und Beschichtungen zu verbessern . Sie können die thermische Stabilität, die mechanische Festigkeit und die chemische Beständigkeit verbessern, was wünschenswerte Eigenschaften für fortschrittliche Materialien sind.

Arzneimittelentwicklung

Das Triazin-Gerüst ist vielseitig in der Arzneimittelentwicklung . Es kann modifiziert werden, um Verbindungen mit einer Reihe biologischer Aktivitäten zu erzeugen, einschließlich Antitumor-, Antivirus- und entzündungshemmenden Wirkungen. Dies macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer Therapeutika.

Landwirtschaftliche Chemie

Triazinderivate werden in der landwirtschaftlichen Chemie als Herbizide eingesetzt . Ihre Wirkungsweise besteht typischerweise darin, die Photosynthese in Unkräutern zu hemmen, wodurch deren Wachstum kontrolliert wird, ohne die Nutzpflanzen zu beeinträchtigen.

Synthetische organische Chemie

In der synthetischen organischen Chemie wird Triazin als Baustein für die Synthese komplexerer Moleküle verwendet . Seine Reaktivität ermöglicht die Herstellung einer Vielzahl chemischer Strukturen, die in der weiteren Forschung und Entwicklung eingesetzt werden können.

Biologische Aktivität

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,5-triazine compounds possess selective antiproliferative activity against various cancer cell lines. Specifically, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown promising results against triple-negative breast cancer cells (MDA-MB231).

Key Findings:

- Selectivity : The compound exhibits selective cytotoxicity against MDA-MB231 cells with a growth inhibition concentration (GI50) as low as 1 nM. In contrast, it does not significantly affect non-cancerous MCF-10A cells .

- Mechanism of Action : The primary mechanism appears to be apoptosis induction. Morphological changes observed through fluorescence microscopy support this conclusion .

Comparative Efficacy

A comparison of various triazine derivatives reveals that modifications to the phenyl ring can drastically influence biological activity. For instance:

- Compounds with para-substituted groups on the phenyl ring showed a 200-fold increase in activity compared to their ortho-substituted counterparts .

- The presence of methoxy groups in specific positions significantly enhances the compound's potency against cancer cells .

Antimicrobial Activity

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine also demonstrates notable antimicrobial properties. Research indicates that triazine derivatives can exhibit high antibacterial and antifungal activities.

Antibacterial Studies:

- The compound was tested against various bacterial strains and showed effective inhibition of growth against Gram-positive and Gram-negative bacteria.

- Specific derivatives have been reported to outperform traditional antibiotics in certain assays .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has shown potential as an anti-inflammatory agent.

Mechanism:

The compound's efficacy in reducing inflammatory markers such as IL-6 and TNF-α has been documented. For instance:

- Compounds derived from triazines exhibited stronger inhibitory effects on these cytokines compared to conventional anti-inflammatory drugs like dexamethasone .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is crucial for optimizing its biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| Para | Significant increase in potency |

| Ortho | Decreased activity |

| Methoxy group presence | Enhanced anticancer activity |

Case Studies

Several studies have highlighted the biological efficacy of N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine:

- Anticancer Efficacy : A study demonstrated that this compound inhibited MDA-MB231 cell proliferation effectively over time with a gradual increase in potency observed at 24 and 72 hours post-treatment .

- Antimicrobial Activity : In another study focusing on triazine derivatives, N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine exhibited superior antibacterial properties compared to standard treatments against specific bacterial strains .

Eigenschaften

IUPAC Name |

2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGYDMDIFMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.